2-Diisopropylaminoethyl Chloride Hydrochloride-d14
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Overview
Description
2-Diisopropylaminoethyl Chloride Hydrochloride-d14 is a stable isotope-labeled compound with the molecular formula C8H4D14ClN·HCl. It is primarily used in scientific research as a reference material and in various chemical syntheses . The compound is characterized by the presence of deuterium atoms, which are heavy isotopes of hydrogen, making it useful in studies involving isotopic labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diisopropylaminoethyl Chloride Hydrochloride-d14 typically involves the reaction of diisopropylamine with ethylene oxide to form 2-Diisopropylaminoethanol. This intermediate is then reacted with thionyl chloride to produce 2-Diisopropylaminoethyl Chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of deuterium gas and specialized equipment is essential for the incorporation of deuterium atoms .
Chemical Reactions Analysis
Types of Reactions
2-Diisopropylaminoethyl Chloride Hydrochloride-d14 undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloride group.
Condensation Reactions: It can act as a base catalyst in condensation reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate.
Condensation Reactions: Reagents such as aldehydes or ketones are used, with the reaction conditions involving mild heating.
Major Products
The major products formed from these reactions depend on the specific reactants used. For example, nucleophilic substitution with sodium hydroxide can yield 2-Diisopropylaminoethanol .
Scientific Research Applications
2-Diisopropylaminoethyl Chloride Hydrochloride-d14 has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Diisopropylaminoethyl Chloride Hydrochloride-d14 involves its role as a precursor in chemical reactions. The compound’s chloride group makes it reactive in nucleophilic substitution and condensation reactions. The presence of deuterium atoms allows for detailed studies of reaction mechanisms and pathways .
Comparison with Similar Compounds
Similar Compounds
2-Diisopropylaminoethyl Chloride Hydrochloride: The non-deuterated version of the compound.
2-Chloro-N,N-diisopropylethylamine Hydrochloride: Another similar compound with slight variations in structure.
Uniqueness
2-Diisopropylaminoethyl Chloride Hydrochloride-d14 is unique due to the presence of deuterium atoms, which provide distinct advantages in isotopic labeling studies. This makes it particularly valuable in research applications where tracing and analyzing reaction pathways are crucial .
Properties
Molecular Formula |
C8H19Cl2N |
---|---|
Molecular Weight |
214.23 g/mol |
IUPAC Name |
N-(2-chloroethyl)-1,1,1,2,3,3,3-heptadeuterio-N-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)propan-2-amine;hydrochloride |
InChI |
InChI=1S/C8H18ClN.ClH/c1-7(2)10(6-5-9)8(3)4;/h7-8H,5-6H2,1-4H3;1H/i1D3,2D3,3D3,4D3,7D,8D; |
InChI Key |
IUSXYVRFJVAVOB-WBYDOIBWSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N(CCCl)C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H].Cl |
Canonical SMILES |
CC(C)N(CCCl)C(C)C.Cl |
Origin of Product |
United States |
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